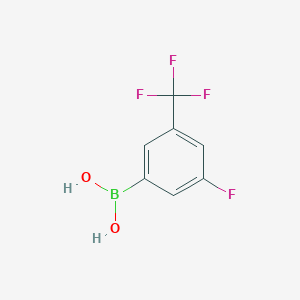

(3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-fluoro-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF4O2/c9-6-2-4(7(10,11)12)1-5(3-6)8(13)14/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMCWZGCSRGJGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382499 | |

| Record name | [3-Fluoro-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159020-59-4 | |

| Record name | [3-Fluoro-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-5-(trifluoromethyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a common and effective protocol for the synthesis of (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid, a valuable reagent in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The protocol detailed below is adapted from established methods for the synthesis of structurally similar arylboronic acids, primarily involving the formation of an organometallic intermediate followed by quenching with a borate ester.

Core Synthesis Pathway

The most prevalent and reliable method for the synthesis of this compound involves a halogen-metal exchange reaction starting from 1-bromo-3-fluoro-5-(trifluoromethyl)benzene. This intermediate is then reacted with a trialkyl borate, followed by acidic hydrolysis to yield the desired boronic acid. Both organolithium and Grignard reagent-based routes are viable. This guide will focus on the organolithium pathway, which often provides excellent yields for this class of compounds.

Experimental Protocol: Organolithium Route

This protocol outlines the synthesis of this compound from 1-bromo-3-fluoro-5-(trifluoromethyl)benzene.

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene | C₇H₃BrF₄ | 242.99 | 10.0 | 2.43 g |

| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 11.0 | 4.4 mL |

| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 | 12.0 | 2.77 mL |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 50 mL |

| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | - | As needed |

| Ethyl acetate | C₄H₈O₂ | 88.11 | - | As needed |

| Brine (saturated NaCl solution) | NaCl | 58.44 | - | As needed |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed |

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, is flame-dried under a stream of dry nitrogen and allowed to cool to room temperature.

-

Initial Charge: The flask is charged with 1-bromo-3-fluoro-5-(trifluoromethyl)benzene (10.0 mmol, 2.43 g) and anhydrous tetrahydrofuran (THF, 50 mL).

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (2.5 M in hexanes, 11.0 mmol, 4.4 mL) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

-

Borylation: Triisopropyl borate (12.0 mmol, 2.77 mL) is then added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

-

Quenching and Hydrolysis: The reaction is quenched by the slow addition of 1 M hydrochloric acid (HCl) at 0 °C until the solution is acidic (pH ~2). The mixture is stirred vigorously for 30 minutes.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine (50 mL).

-

Drying and Concentration: The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white to off-white solid.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Reaction Mechanism Overview

The underlying chemical transformations are depicted in the following diagram.

Caption: Key steps in the reaction mechanism.

This guide provides a foundational protocol for the synthesis of this compound. Researchers should always adhere to standard laboratory safety practices and may need to optimize reaction conditions to achieve desired yields and purity for their specific applications.

An In-Depth Technical Guide to the Physicochemical Properties of (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

(3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid is a synthetic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, imparts distinct electronic properties that are highly valuable in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a visualization of its application in a key chemical transformation.

Core Compound Data

Chemical Identifiers

A unique set of identifiers is used to catalogue and reference this specific chemical compound across various databases and publications.

| Identifier | Value |

| IUPAC Name | [3-fluoro-5-(trifluoromethyl)phenyl]boronic acid[1] |

| CAS Number | 159020-59-4[1][2][3] |

| Molecular Formula | C₇H₅BF₄O₂[1][2] |

| SMILES | OB(O)C1=CC(F)=CC(=C1)C(F)(F)F[1] |

| InChI Key | WEMCWZGCSRGJGW-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of a compound are critical for predicting its behavior in various systems, including biological assays and chemical reactions.

| Property | Value/Information |

| Molecular Weight | 207.92 g/mol [2] |

| Appearance | White to cream powder[1] |

| Melting Point | 175 - 180 °C[1] |

| Purity | ≥96.0% (by HPLC)[1] |

| pKa | No specific experimental data is publicly available. However, based on related compounds such as 3-(trifluoromethyl)phenylboronic acid (pKa ≈ 7.88) and 3-fluorophenylboronic acid (pKa ≈ 8.09), the pKa is expected to be in the range of 7.5-8.0 due to the combined electron-withdrawing effects of both substituents.[4] |

| Solubility | Quantitative data is not readily available. Qualitatively, related trifluorophenylboronic acids are soluble in polar organic solvents like N,N-dimethylformamide (DMF), alcohols, and tetrahydrofuran (THF), but are generally insoluble in nonpolar solvents such as petroleum ether and n-hexane.[5] |

| logP | No experimental data is publicly available. This value represents the compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. |

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental procedures. The following sections detail the methodologies for measuring the key parameters of this compound.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of a compound's acidity. For boronic acids, this reflects their Lewis acidity. Potentiometric titration is a highly precise method for its determination.[6]

Methodology:

-

Preparation of Solutions:

-

Prepare a standardized titrant solution of 0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.

-

Prepare a 0.1 M hydrochloric acid (HCl) solution.

-

Prepare a solution of the test compound, this compound, at a concentration of approximately 1-5 mM in deionized water. A co-solvent like methanol may be used if aqueous solubility is low, but the final pKa must be extrapolated back to zero co-solvent.[6]

-

Maintain a constant ionic strength throughout the experiment using a background electrolyte, such as 0.15 M potassium chloride (KCl).[7]

-

-

Instrumentation Setup:

-

Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4, 7, and 10).[7]

-

Place the test compound solution in a thermostatted vessel on a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

Purge the solution with an inert gas like nitrogen to displace dissolved carbon dioxide.[7]

-

-

Titration Procedure:

-

If necessary, adjust the initial pH of the sample solution to the acidic range (e.g., pH 2) using the 0.1 M HCl.

-

Begin the titration by adding small, precise aliquots of the 0.1 M NaOH titrant.

-

Record the pH value after each addition, allowing the reading to stabilize (e.g., drift < 0.01 pH units per minute).[7]

-

Continue the titration until the pH reaches the basic range (e.g., pH 12).

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the boronic acid has been converted to its conjugate boronate form.

-

Perform at least three replicate titrations to ensure accuracy and calculate the average pKa and standard deviation.[7]

-

Solubility Determination by Shake-Flask Method

The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound in a specific solvent.[8]

Methodology:

-

Preparation:

-

Add an excess amount of solid this compound to a series of vials or flasks. Using an amount that is at least 5-fold the estimated solubility ensures that equilibrium is reached with undissolved solid remaining.[9]

-

Add a precise volume of the desired solvent (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol) to each vessel.

-

-

Equilibration:

-

Seal the vessels tightly to prevent solvent evaporation.

-

Place the vessels in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixtures for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[10][11] The concentration of the compound in solution should be measured at different time points (e.g., 24h, 48h) to confirm that it has reached a plateau.[9]

-

-

Phase Separation:

-

Quantification:

-

Prepare a calibration curve using standard solutions of the compound at known concentrations.

-

Dilute the filtered supernatant if necessary to fall within the linear range of the analytical method.

-

Determine the concentration of the compound in the diluted supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[8]

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for any dilutions.

-

The average concentration from multiple replicates represents the equilibrium solubility of the compound in that solvent at the specified temperature.

-

logP Determination by RP-HPLC Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a rapid and reliable alternative to the traditional shake-flask method.[12]

Methodology:

-

Instrumentation and Conditions:

-

Use an HPLC system equipped with a UV detector.

-

The stationary phase is typically a C18 column.

-

The mobile phase is an aqueous buffer/organic modifier mixture (e.g., phosphate buffer and methanol or acetonitrile). The pH of the aqueous phase should be adjusted to ensure the compound is in its neutral, unionized form.

-

-

Calibration:

-

Select a set of reference compounds with well-established logP values that span the expected range of the test compound.[12]

-

Inject each reference compound individually onto the HPLC system under isocratic conditions.

-

Determine the retention time (t_R) for each standard. Calculate the capacity factor (k) using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Create a calibration curve by plotting the known logP values of the standards against their calculated log(k) values.[12]

-

-

Sample Analysis:

-

Dissolve this compound in the mobile phase.

-

Inject the sample onto the HPLC system using the exact same conditions as for the standards.

-

Determine its retention time (t_R) and calculate its capacity factor (k).

-

-

Calculation:

-

Using the linear regression equation from the calibration curve, calculate the logP of the test compound from its measured log(k) value.[12]

-

Mandatory Visualization

Application in Suzuki-Miyaura Cross-Coupling

Arylboronic acids are cornerstone reagents in organic synthesis, most notably for their use in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the arylboronic acid and an aryl or vinyl halide, and is a fundamental tool in the synthesis of pharmaceuticals and advanced materials.[13]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. 3-Fluoro-5-(trifluoromethyl)phenylboronic acid, 97%, Thermo Scientific Chemicals 1 g [thermofisher.com]

- 2. This compound [oakwoodchemical.com]

- 3. 3-Fluoro-5-(trifluoromethyl)phenylboronic Acid | 159020-59-4 | TCI AMERICA [tcichemicals.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Page loading... [guidechem.com]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. researchgate.net [researchgate.net]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. enamine.net [enamine.net]

- 12. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 13. chemimpex.com [chemimpex.com]

An In-depth Technical Guide on the NMR Spectroscopic Analysis of (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid. Due to the limited availability of public experimental data for this specific compound, this document outlines a generalized experimental protocol and presents predicted NMR data based on analogous fluorinated and trifluoromethyl-substituted phenylboronic acids. This guide is intended to assist researchers in the characterization and analysis of this and structurally related compounds.

Molecular Structure

The structure of this compound, with key atoms for NMR analysis highlighted, is presented below. The presence of ¹H, ¹³C, ¹⁹F, and ¹¹B nuclei makes it an interesting candidate for multi-nuclear NMR studies.

Caption: Molecular structure of this compound.

Experimental Protocols

A generalized workflow for acquiring high-quality NMR data for arylboronic acids is outlined below.

Caption: A generalized workflow for NMR sample preparation and data acquisition.

Detailed Methodologies

Sample Preparation:

For ¹H NMR, a sample concentration of 5-25 mg dissolved in 0.6-0.7 mL of a deuterated solvent is recommended.[1] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is preferable.[1] The choice of solvent is crucial; Acetone-d₆ is often a good choice for phenylboronic acids due to its excellent solubilizing properties.[2] Methanol-d₄ can also be used and has the advantage of breaking up boroxine trimers, which can form from the dehydration of boronic acids and lead to complex spectra.[3] It is important to use a clean, dry NMR tube and to filter the sample solution if any solid particles are present to ensure good spectral resolution.[4][5]

Data Acquisition and Processing:

NMR spectra should be acquired on a spectrometer with a field strength of 400 MHz or higher for better signal dispersion. The deuterium signal from the solvent is used for field-frequency locking.[6][7] Shimming is performed to optimize the homogeneity of the magnetic field. For ¹³C spectra, proton decoupling is employed to simplify the spectrum by removing C-H couplings. After acquisition, the raw data (Free Induction Decay) is processed using a Fourier transform, followed by phase and baseline corrections. Chemical shifts are typically referenced to the residual solvent peak.[6]

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on the analysis of structurally similar compounds, including various fluorinated and trifluoromethyl-substituted phenylboronic acids.

Predicted ¹H NMR Data

Solvent: Acetone-d₆ Reference: Residual solvent peak

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |

| H-2 | 8.0 - 8.2 | s (broad) | - |

| H-4 | 7.8 - 8.0 | s (broad) | - |

| H-6 | 7.9 - 8.1 | s (broad) | - |

| B(OH)₂ | 7.0 - 8.0 | s (broad) | Exchanges with D₂O |

Notes on Predicted ¹H Spectrum:

-

The aromatic protons (H-2, H-4, and H-6) are expected to appear as broad singlets or finely split multiplets due to couplings with the fluorine and trifluoromethyl groups.

-

The chemical shifts are shifted downfield due to the electron-withdrawing nature of the fluoro, trifluoromethyl, and boronic acid groups.

-

The boronic acid protons are exchangeable and will likely appear as a broad singlet, which will disappear upon addition of a drop of D₂O.[2]

Predicted ¹³C NMR Data

Solvent: Acetone-d₆ Reference: Residual solvent peak

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |

| C-1 | ~130 | s | C-B coupling may not be observed |

| C-2 | 135 - 140 | d | ³J(C,F) ≈ 5-10 Hz |

| C-3 | 161 - 164 | d | ¹J(C,F) ≈ 240-250 Hz |

| C-4 | 125 - 130 | d | ³J(C,F) ≈ 5-10 Hz |

| C-5 | 132 - 135 | q | ²J(C,F) ≈ 30-35 Hz |

| C-6 | 130 - 135 | m | - |

| -CF₃ | 123 - 126 | q | ¹J(C,F) ≈ 270-275 Hz |

Notes on Predicted ¹³C Spectrum:

-

The carbon directly attached to the fluorine atom (C-3) will show a large one-bond coupling constant (¹J(C,F)).

-

The carbon of the trifluoromethyl group will appear as a quartet with a large ¹J(C,F) coupling constant.[2]

-

The carbon attached to the boronic acid group (C-1) is often broad and may be difficult to observe due to quadrupolar relaxation of the boron nucleus.

-

Other aromatic carbons will exhibit smaller long-range couplings to both the fluorine and the trifluoromethyl group. The presence of a trifluoromethyl group generally increases the acidity of phenylboronic acids for meta and para isomers.[8]

This guide provides a foundational understanding of the expected NMR characteristics of this compound and a practical framework for its experimental analysis. Researchers can use this information to aid in the synthesis, purification, and characterization of this and related compounds.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. organomation.com [organomation.com]

- 5. How to make an NMR sample [chem.ch.huji.ac.il]

- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Infrared Spectroscopy of (3-Fluoro-5-(trifluoromethyl)phenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in the Infrared Spectroscopy of Phenylboronic Acids

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. An IR spectrum is a plot of this absorption versus frequency (typically expressed as wavenumber in cm⁻¹), creating a unique "fingerprint" for the molecule.

For (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid, the key vibrational modes of interest involve the O-H, B-O, C-F, and various aromatic ring vibrations. The positions of these absorption bands are sensitive to the electronic environment, making IR spectroscopy a valuable tool for confirming the presence of the boronic acid functionality and the specific substitution pattern on the phenyl ring.

Predicted Infrared Absorption Data

The following table summarizes the expected major infrared absorption bands for this compound. This data is compiled by comparing the known spectral features of phenylboronic acid and the experimentally determined and computationally assigned values for 3,5-bis(trifluoromethyl)phenylboronic acid[1]. The assignments are based on the characteristic vibrational frequencies of the functional groups present in the target molecule.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Notes |

| ~3350 | Strong, Broad | O-H stretch | The broadness of this peak is indicative of intermolecular hydrogen bonding between the boronic acid hydroxyl groups. A red shift (lower frequency) is often observed due to this bonding[1]. |

| ~3050-3100 | Medium-Weak | Aromatic C-H stretch | Characteristic of the C-H vibrations of the benzene ring. |

| ~1600-1620 | Medium | Aromatic C=C stretch | Corresponds to the stretching vibrations of the carbon-carbon double bonds within the phenyl ring. |

| ~1450-1500 | Medium | Aromatic C=C stretch | Another characteristic band for the aromatic ring skeleton. |

| ~1340-1390 | Strong | Asymmetric B-O stretch | A key diagnostic peak for the boronic acid group. This band is often strong and prominent. |

| ~1200-1300 | Strong | C-F stretch (of CF₃) | The trifluoromethyl group gives rise to very strong absorption bands in this region due to the high polarity of the C-F bonds. |

| ~1100-1180 | Strong | C-F stretch (of CF₃) | Multiple strong bands are expected for the symmetric and asymmetric stretching modes of the CF₃ group. |

| ~1050 | Strong | C-F stretch (Aromatic) | Stretching vibration of the fluorine atom directly attached to the aromatic ring. |

| ~850-900 | Medium-Strong | Out-of-plane C-H bend | The position of this band is indicative of the substitution pattern on the benzene ring. For 1,3,5-trisubstituted rings, this band is typically in this region. |

| ~700-750 | Strong | O-B-O deformation | A characteristic bending vibration of the boronic acid group. |

Experimental Protocols

The acquisition of a high-quality FTIR spectrum for this compound, which is a solid at room temperature, can be achieved using several standard methods. The following protocols describe two common techniques: Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellets.

Attenuated Total Reflectance (ATR) FTIR Spectroscopy

ATR-FTIR is a popular and straightforward method for analyzing solid samples with minimal preparation.

Materials:

-

FTIR Spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)

-

This compound sample

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply Pressure: Use the pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal. Do not overtighten.

-

Sample Spectrum: Acquire the FTIR spectrum of the sample. Typical settings include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32-64 scans to improve the signal-to-noise ratio.

-

Cleaning: After analysis, release the pressure clamp, remove the bulk of the sample, and clean the ATR crystal surface thoroughly with a lint-free wipe dampened with a suitable solvent.

Potassium Bromide (KBr) Pellet Method

This traditional method involves dispersing the solid sample in a dry, IR-transparent matrix like KBr.

Materials:

-

FTIR Spectrometer

-

This compound sample

-

FTIR-grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Pellet press with die set

-

Vacuum pump

-

Infrared lamp or oven

Procedure:

-

Drying: Gently dry the this compound sample and the KBr to remove any residual moisture, which can cause a broad O-H absorption band and interfere with the spectrum.

-

Mixing: In the agate mortar, weigh out approximately 1-2 mg of the sample and 100-200 mg of dry KBr.

-

Grinding: Thoroughly grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be smaller than the wavelength of the infrared radiation to minimize scattering.

-

Pellet Formation: Transfer the powder to the die of the pellet press. Assemble the press and apply pressure (typically 7-10 tons) for several minutes. A vacuum is often applied to the die to remove trapped air and create a transparent pellet.

-

Spectrum Acquisition: Carefully remove the transparent KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Background and Sample Spectra: Record a background spectrum of the empty sample compartment. Then, acquire the spectrum of the KBr pellet containing the sample using similar instrument settings as described for ATR-FTIR.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for obtaining and analyzing the FTIR spectrum of a solid organic compound like this compound.

Caption: Workflow for FTIR analysis of a solid sample.

This guide provides a foundational understanding of the infrared spectral characteristics of this compound. For definitive analysis, it is recommended to acquire an experimental spectrum of a purified sample and perform detailed assignments, potentially supported by computational modeling.

References

Solubility Profile of (3-Fluoro-5-(trifluoromethyl)phenyl)boronic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid in common organic solvents. Due to the limited availability of specific quantitative solubility data for this particular compound in publicly accessible literature, this document focuses on providing a predictive framework based on the solubility of structurally analogous phenylboronic acids. Furthermore, detailed experimental protocols are presented to enable researchers to determine precise solubility data for their specific applications.

Predicted Solubility and Influence of Structural Features

This compound is a substituted arylboronic acid. The solubility of such compounds is significantly influenced by the nature and position of the substituents on the phenyl ring, as well as the polarity of the solvent. The presence of both a fluorine atom and a trifluoromethyl group, both of which are highly electronegative, is expected to impact the compound's solubility. Generally, trifluoromethyl groups can enhance solubility in various organic solvents.

Based on analogous compounds, such as 3,4,5-Trifluorophenylboronic acid, it is anticipated that this compound will exhibit higher solubility in polar organic solvents.

Expected Solubility Trends:

-

High Solubility: Polar aprotic solvents such as N,N-dimethylformamide (DMF), and tetrahydrofuran (THF), as well as polar protic solvents like alcohols.

-

Low to Insoluble: Nonpolar solvents such as petroleum ether and n-hexane, and low polarity ether solvents.

Quantitative Solubility Data for Analogous Phenylboronic Acids

To provide a practical reference for researchers, the following table summarizes the experimentally determined solubility of isobutoxyphenylboronic acid isomers in a range of organic solvents at various temperatures. This data, presented as mole fraction solubility, can serve as a valuable guide for solvent selection in reactions and purifications involving this compound.[1]

| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x) | meta-Isobutoxyphenylboronic Acid (Mole Fraction, x) | para-Isobutoxyphenylboronic Acid (Mole Fraction, x) |

| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |

| 303.15 | 0.075 | 0.014 | 0.011 | |

| 313.15 | 0.120 | 0.024 | 0.019 | |

| 323.15 | 0.185 | 0.041 | 0.032 | |

| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |

| 303.15 | 0.190 | 0.045 | 0.036 | |

| 313.15 | 0.260 | 0.070 | 0.057 | |

| 323.15 | 0.350 | 0.105 | 0.088 | |

| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |

| 303.15 | 0.210 | 0.062 | 0.051 | |

| 313.15 | 0.285 | 0.092 | 0.076 | |

| 323.15 | 0.375 | 0.130 | 0.108 | |

| Dipropyl Ether | 293.15 | 0.025 | 0.006 | 0.005 |

| 303.15 | 0.040 | 0.010 | 0.008 | |

| 313.15 | 0.062 | 0.016 | 0.013 | |

| 323.15 | 0.095 | 0.026 | 0.021 | |

| Methylcyclohexane | 293.15 | 0.001 | <0.001 | <0.001 |

| 303.15 | 0.002 | <0.001 | <0.001 | |

| 313.15 | 0.004 | 0.001 | 0.001 | |

| 323.15 | 0.007 | 0.002 | 0.002 |

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound, the following experimental methodologies are recommended.

Dynamic (Synthetic) Method for Thermodynamic Solubility

This method involves visually or instrumentally determining the temperature at which a solid solute completely dissolves in a solvent at a known concentration.[2][3][4]

Methodology:

-

Sample Preparation: Prepare a series of samples of this compound in a chosen organic solvent with precisely known compositions. The accuracy of the mole fraction should be high (e.g., 0.0001).

-

Heating and Observation: Place the biphasic sample in a vessel equipped with a stirrer and a temperature probe. Heat the sample slowly and at a constant rate (e.g., 0.3 K·h⁻¹) while stirring vigorously.

-

Equilibrium Point Determination: The solid-liquid equilibrium point is reached at the temperature where the turbidity of the solution disappears completely. This can be detected visually or more accurately by measuring the intensity of light passing through the sample using a luminance probe.

-

Data Analysis: The temperature of dissolution for each sample of known concentration provides a point on the solubility curve. By repeating this procedure for different concentrations, a comprehensive solubility profile as a function of temperature can be constructed.

Thermodynamic Solubility by the Shake-Flask Method

This is a classical method for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure that equilibrium is reached. It is crucial that an excess of the solid remains at the end of the equilibration period.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. If necessary, centrifuge the samples to ensure a clear separation of the solid and liquid phases.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Prepare a series of standards of known concentrations of this compound in the respective organic solvents. Analyze both the standards and the supernatant samples using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: Construct a calibration curve from the standards. Use the equation of the line to determine the concentration of this compound in the saturated supernatant samples. This concentration represents the thermodynamic solubility.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key building block in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5][6] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl compounds. The solubility of the boronic acid in the reaction solvent is critical for the efficiency of the reaction.

Below is a diagram illustrating the typical workflow of a Suzuki-Miyaura cross-coupling reaction.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. d-nb.info [d-nb.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid. Given the compound's utility in organic synthesis, particularly in cross-coupling reactions, understanding its stability profile is critical for ensuring experimental reproducibility and maintaining reagent integrity. This document synthesizes available data on the storage, handling, and degradation pathways of this compound and its structural analogs.

Core Stability Considerations

This compound, like many arylboronic acids, is susceptible to degradation, which can impact its purity and reactivity. The primary degradation pathways are protodeboronation and oxidation. The presence of electron-withdrawing groups, such as the fluoro and trifluoromethyl substituents on the phenyl ring, can influence the compound's Lewis acidity and, consequently, its stability.[1][2][3]

Recommended Storage and Handling

To ensure the long-term stability of this compound, the following storage and handling conditions are recommended based on safety data sheets and general best practices for arylboronic acids.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a refrigerator at 2-8°C.[4] | Reduces the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation and hydrolysis from atmospheric moisture. |

| Light | Store in a dark place, protected from light. | Prevents potential photolytic degradation. |

| Moisture | Keep container tightly closed in a dry place. Avoid contact with moisture. | Boronic acids can be sensitive to moisture, which can facilitate hydrolysis and protodeboronation.[5] |

| Incompatible Materials | Avoid strong oxidizing agents. | The boronic acid functional group is susceptible to oxidation. |

Handling Precautions:

-

Handle in a well-ventilated area.

-

Use personal protective equipment, including gloves and eye protection.

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling.

Principal Degradation Pathways

The two main degradation pathways for arylboronic acids are protodeboronation and oxidation.

Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This process can be catalyzed by both acids and bases and is often facilitated by the presence of water. The pH of the solution is a critical factor in the rate of protodeboronation.

Caption: General pathway for the protodeboronation of this compound.

Oxidation

The boronic acid moiety is susceptible to oxidation, which can lead to the formation of the corresponding phenol and boric acid. This can be initiated by atmospheric oxygen or other oxidizing agents.

Caption: General pathway for the oxidation of this compound.

Experimental Protocols for Stability Assessment

Forced Degradation Study Workflow

A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.

Caption: Workflow for a forced degradation study of this compound.

Stability-Indicating HPLC Method Development

A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its degradation products.

1. Instrumentation and Columns:

-

A standard HPLC system with a UV detector is suitable.

-

A reversed-phase C18 column is a common starting point.

2. Mobile Phase and Gradient:

-

A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

-

The gradient should be optimized to achieve good resolution between the parent peak and any degradant peaks.

3. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

-

For forced degradation samples, dilute an aliquot of the stressed sample with the mobile phase to an appropriate concentration.

4. Method Validation (as per ICH Q2(R1) guidelines):

-

Specificity: Demonstrate that the method can distinguish the analyte from its degradation products. This can be confirmed using a photodiode array (PDA) detector to check for peak purity and by spiking the sample with known impurities if available.

-

Linearity: Establish a linear relationship between the peak area and the concentration of the analyte over a defined range.

-

Accuracy: Determine the closeness of the test results to the true value by analyzing samples with known concentrations.

-

Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

NMR Spectroscopy for Degradation Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying the structure of degradation products.

1. Sample Preparation:

-

Dissolve a known amount of the stressed sample in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN, or D₂O with a co-solvent).

2. Spectral Acquisition:

-

Acquire ¹H, ¹⁹F, ¹³C, and ¹¹B NMR spectra.

-

¹⁹F NMR is particularly useful for tracking changes related to the trifluoromethyl and fluoro groups.

-

¹¹B NMR can provide information about the boron environment and the formation of boric acid or boronate esters.[1]

3. Structure Elucidation:

-

Compare the spectra of the degraded sample with that of the pure compound to identify new signals corresponding to degradation products.

-

Utilize 2D NMR techniques (e.g., COSY, HSQC, HMBC) to aid in the structural elucidation of unknown degradants.

Summary of Physicochemical Properties and Stability

| Property | Value/Information | Source |

| Chemical Formula | C₇H₅BF₄O₂ | [6] |

| Molecular Weight | 207.92 g/mol | [6] |

| Appearance | White to off-white solid | [4] |

| Melting Point | Data not consistently available; varies by supplier. | - |

| Solubility | Generally soluble in organic solvents. | [4] |

| Solid-State Stability | Considered stable under recommended storage conditions. Susceptible to dehydration to form the corresponding boroxine (trimeric anhydride). | General knowledge for arylboronic acids |

| Solution Stability | Stability is pH-dependent. Susceptible to protodeboronation in both acidic and basic aqueous solutions.[1] Limited data suggests stability in 0.025 M NaOH for at least 1.5 hours at room temperature for a similar compound.[1][2] |

Conclusion

This compound is a valuable reagent that requires careful storage and handling to maintain its integrity. The primary stability concerns are protodeboronation and oxidation, which can be mitigated by storing the compound in a cool, dry, dark environment under an inert atmosphere. While specific quantitative stability data is limited in publicly available literature, the experimental protocols outlined in this guide provide a framework for researchers to conduct their own stability assessments. A validated stability-indicating HPLC method is essential for monitoring the purity of this compound over time and in reaction mixtures.

References

- 1. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. chemimpex.com [chemimpex.com]

- 5. The stabilizing effect of moisture on the solid-state degradation of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound [oakwoodchemical.com]

The Dual Nature of Fluorine: An In-depth Technical Guide to the Electronic Effects of Fluorine and Trifluoromethyl Groups in Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine and trifluoromethyl groups into arylboronic acids has become a cornerstone of modern medicinal chemistry and materials science. These substituents exert profound electronic effects, modulating the acidity, reactivity, and intermolecular interactions of the parent molecule. This technical guide provides a comprehensive overview of these effects, presenting key quantitative data, detailed experimental protocols for their measurement, and logical models to illustrate the underlying principles.

Core Concepts: Inductive and Resonance Effects

The electronic influence of both fluorine (F) and trifluoromethyl (CF₃) groups stems from a combination of inductive and resonance effects. Understanding the interplay between these two phenomena is crucial for predicting the chemical behavior of fluorinated arylboronic acids.

-

Inductive Effect (–I): Due to the high electronegativity of fluorine, both –F and –CF₃ groups are strongly electron-withdrawing through the sigma bond network. This effect decreases the electron density of the aromatic ring and, consequently, at the boron center. The inductive effect of the –CF₃ group is significantly stronger than that of a single fluorine atom.[1][2]

-

Resonance Effect (+R): A lone pair of electrons on the fluorine atom can be donated to the aromatic pi-system. This electron-donating resonance effect opposes the inductive effect. For the trifluoromethyl group, a resonance effect is generally not observed.[3]

The net electronic effect of a substituent is determined by the balance of these inductive and resonance contributions, which is highly dependent on the substituent's position (ortho, meta, or para) on the aryl ring.

Caption: Interplay of inductive and resonance effects for fluorine and trifluoromethyl substituents.

Quantitative Analysis of Electronic Effects

The electronic effects of –F and –CF₃ groups can be quantified through various experimental parameters, most notably Hammett constants and pKa values.

Hammett Parameters

Hammett constants (σ) provide a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

| Substituent | Position | σ Value |

| -F | meta | 0.34 |

| -F | para | 0.06 |

| -CF₃ | meta | 0.43 |

| -CF₃ | para | 0.54 |

| -OCF₃ | meta | 0.38 |

| -OCF₃ | para | 0.13 |

Data compiled from multiple sources.[3][4]

The data clearly illustrates the strong electron-withdrawing nature of the –CF₃ group, particularly at the para position. For the –F substituent, the resonance effect partially counteracts the inductive effect at the para position, resulting in a significantly lower σ value compared to the meta position.[3]

Acidity (pKa) of Fluorinated Arylboronic Acids

The Lewis acidity of arylboronic acids is a critical parameter, influencing their reactivity in processes like the Suzuki-Miyaura coupling and their ability to bind to diols. The introduction of electron-withdrawing fluorine-containing substituents generally increases the acidity (lowers the pKa) of the boronic acid.[3][5]

| Substituent | Position | pKa |

| -H | - | 8.86 |

| -F | ortho | 8.09 |

| -F | meta | 7.89 |

| -F | para | 8.77 |

| -CF₃ | ortho | 9.45 |

| -CF₃ | meta | 7.88 |

| -CF₃ | para | 7.82 |

| -OCF₃ | ortho | 9.51 |

| -OCF₃ | meta | 7.79 |

| -OCF₃ | para | 8.11 |

Note: pKa values can vary slightly depending on the experimental conditions (e.g., solvent system). The values presented are representative. Data compiled from multiple sources.[3][5][6][7]

Key Observations:

-

Meta and Para Positions: For both –F and –CF₃ groups, substitution at the meta and para positions generally leads to an increase in acidity (lower pKa) compared to unsubstituted phenylboronic acid. This is attributed to the dominant electron-withdrawing inductive effect.[3][8]

-

Ortho Position: The effect at the ortho position is more complex. For the –F substituent, an intramolecular hydrogen bond between the fluorine and the boronic acid hydroxyl group can stabilize the boronate anion, leading to increased acidity.[3] Conversely, the steric bulk of the –CF₃ and –OCF₃ groups at the ortho position can hinder the formation of the tetrahedral boronate anion, resulting in a decrease in acidity (higher pKa).[3][6][8]

-

-CF₃ vs. -F: The –CF₃ group is a stronger acidifying group than –F at the meta and para positions due to its more powerful inductive effect and the absence of an opposing resonance effect.[3]

Caption: General trends in the acidity of fluorinated arylboronic acids based on substituent and position.

Experimental Protocols

Accurate determination of pKa values is essential for understanding and applying arylboronic acids. Potentiometric and spectrophotometric titrations are the most common methods.[9]

Potentiometric Titration for pKa Determination

This method involves monitoring the pH of a solution of the boronic acid as a standardized base is added.

Methodology:

-

Preparation of Solutions:

-

Prepare a standardized solution of a strong base (e.g., 0.05 M NaOH).

-

Prepare a solution of the arylboronic acid (e.g., 0.03-0.05 g) in a suitable solvent system, often an aqueous solution with a co-solvent like acetonitrile to ensure solubility. A constant ionic strength is maintained using a salt solution (e.g., 0.05 M KCl).[9]

-

-

Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[10]

-

Titration:

-

Place the boronic acid solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

Add the standardized base in small, precise increments.

-

Record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH versus the volume of base added.

-

Determine the equivalence point (the point of inflection) from the titration curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) against the volume of base.

-

The pKa is the pH at which half of the equivalence point volume of base has been added.[9]

-

Caption: Workflow for pKa determination using potentiometric titration.

Spectrophotometric Titration for pKa Determination

This method is useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Methodology:

-

Preparation of Buffers: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 3.6 to 13.5).[11]

-

Sample Preparation: Prepare a stock solution of the arylboronic acid in a suitable solvent (e.g., acetonitrile).

-

Measurement:

-

In a series of cuvettes or a 96-well plate, mix a small aliquot of the boronic acid stock solution with each buffer solution.

-

Record the UV-Vis spectrum (e.g., 200-400 nm) for each sample.[11]

-

-

Data Analysis:

-

Plot the absorbance at a specific wavelength (where the change upon ionization is maximal) against the pH.

-

The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.

-

Impact on Reactivity and Applications

The electronic modifications imparted by fluorine and trifluoromethyl groups have significant consequences for the reactivity and application of arylboronic acids.

-

Suzuki-Miyaura Coupling: The Lewis acidity of the boronic acid can influence the rate of transmetalation in the Suzuki-Miyaura coupling reaction. While a complex relationship exists, the activation of the boronic group can be faster for some fluorinated derivatives, leading to higher reaction rates.[12]

-

Biological Activity: In drug design, the –CF₃ group is often used to enhance metabolic stability and membrane permeability.[1] The increased acidity of fluorinated arylboronic acids can also be crucial for their interaction with biological targets, such as enzymes.[3][5]

-

Materials Science: The incorporation of fluorine can lower both the HOMO and LUMO energy levels of organic materials, which is advantageous for applications in organic electronics like OLEDs and OPVs.[13]

Conclusion

Fluorine and trifluoromethyl groups are powerful tools for tuning the electronic properties of arylboronic acids. Their strong inductive effects generally increase the Lewis acidity of the boronic acid moiety, a key parameter governing reactivity and intermolecular interactions. However, the interplay with resonance effects (for fluorine) and steric hindrance (especially at the ortho position) creates a nuanced landscape of structure-property relationships. A thorough understanding of these principles, supported by robust quantitative data and precise experimental determination of parameters like pKa, is essential for the rational design of novel fluorinated arylboronic acids for applications in drug discovery, catalysis, and materials science.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. d-nb.info [d-nb.info]

- 12. mdpi.com [mdpi.com]

- 13. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Lewis Acidity of (3-Fluoro-5-(trifluoromethyl)phenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Boronic Acid Lewis Acidity

Boronic acids [RB(OH)₂] are organoboron compounds featuring a boron atom bonded to an organic substituent and two hydroxyl groups. The boron atom in its neutral, trigonal planar sp² hybridized state possesses a vacant p-orbital, rendering it electron-deficient and capable of accepting a pair of electrons from a Lewis base.[1] This electron-accepting ability defines the Lewis acidity of boronic acids.

In aqueous media, the primary interaction defining Lewis acidity is the equilibrium between the neutral boronic acid and the tetrahedral, sp³-hybridized boronate anion, formed by the addition of a hydroxide ion (OH⁻).[1] The strength of this interaction is quantified by the acidity constant (pKa). A lower pKa value signifies a stronger Lewis acid, indicating a greater propensity to form the boronate anion at a lower pH.[1]

The Lewis acidity of arylboronic acids is significantly influenced by the electronic properties of substituents on the aromatic ring. Electron-withdrawing groups (EWGs) increase Lewis acidity (decrease pKa) by inductively pulling electron density away from the boron atom, making it more electrophilic. Conversely, electron-donating groups (EDGs) decrease Lewis acidity (increase pKa).

Predicted Lewis Acidity of (3-Fluoro-5-(trifluoromethyl)phenyl)boronic Acid

This compound possesses two potent electron-withdrawing groups on the phenyl ring: a fluorine atom and a trifluoromethyl (-CF₃) group, both at the meta-position relative to the boronic acid moiety.

-

Fluorine: As a highly electronegative atom, it exerts a strong inductive electron-withdrawing effect (-I).

-

Trifluoromethyl Group (-CF₃): This is one of the strongest -I and electron-withdrawing groups used in medicinal chemistry.

Due to the combined and potent inductive effects of these two substituents, it is anticipated that this compound is a significantly stronger Lewis acid than unsubstituted phenylboronic acid (pKa ≈ 8.8) and other singly substituted fluorophenyl or (trifluoromethyl)phenylboronic acids.[2] Its pKa is expected to be substantially lower, likely in the range of 7.0–7.5, similar to 3,5-bis(trifluoromethyl)phenylboronic acid.

Quantitative Data on Related Phenylboronic Acids

To provide context, the following table summarizes the experimentally determined pKa values for a series of substituted phenylboronic acids. This data allows for a comparative assessment of substituent effects on Lewis acidity.

| Boronic Acid | Substituent(s) | pKa | Reference(s) |

| Phenylboronic acid | H | ~8.8 | [2] |

| 3-Fluorophenylboronic acid | 3-F | 8.09 | [3] |

| 3-(Trifluoromethyl)phenylboronic acid | 3-CF₃ | 7.82 | [3] |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | 3,5-(CF₃)₂ | 7.28 | N/A |

| 4-Fluorophenylboronic acid | 4-F | 8.77 | [3] |

| 4-(Trifluoromethyl)phenylboronic acid | 4-CF₃ | 7.88 | [3] |

Note: The pKa for 3,5-Bis(trifluoromethyl)phenylboronic acid is included as a strong predictor for the acidity of the title compound, though a direct citation for this specific value was not found in the initial search.

Experimental Protocols for Determining Lewis Acidity

Accurate characterization of Lewis acidity is crucial for understanding reactivity, optimizing reaction conditions, and designing targeted molecules like enzyme inhibitors. The following are detailed methodologies for its determination.

Spectrophotometric pKa Determination

This method is based on monitoring the change in UV absorbance of the arylboronic acid as a function of pH. The trigonal acid and tetrahedral boronate forms have distinct absorption spectra, and the pKa can be determined from the inflection point of the resulting sigmoidal curve.

Principle: The absorbance of a solution containing the boronic acid is measured across a wide pH range. A plot of absorbance at a specific wavelength versus pH yields a sigmoidal curve. The pKa corresponds to the pH at the midpoint of this curve, where the concentrations of the acidic [RB(OH)₂] and basic [RB(OH)₃]⁻ forms are equal.

Detailed Protocol:

-

Stock Solution Preparation: Prepare a 5-10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol) to ensure solubility.

-

Buffer Preparation: Prepare a series of buffer solutions (e.g., universal buffer or specific buffers like phosphate, borate) with constant ionic strength (e.g., 0.1 M KCl) covering a pH range from approximately 2 pH units below to 2 pH units above the expected pKa (e.g., pH 5.5 to 9.5).

-

Sample Preparation: For each buffer solution, prepare a sample in a quartz cuvette by adding a small, constant volume of the boronic acid stock solution to a fixed volume of the buffer. The final concentration of the boronic acid should be in the range of 50-100 µM, and the percentage of the organic co-solvent should be kept low and constant (e.g., <1%) to minimize its effect on the pKa.

-

Spectrophotometric Measurement:

-

Record the full UV-Vis spectrum (e.g., 220-350 nm) for each sample at a controlled temperature (e.g., 25 °C).

-

Identify an analytical wavelength where the difference in absorbance between the acidic and basic forms is maximal.

-

-

Data Analysis:

-

Plot the absorbance at the chosen analytical wavelength against the measured pH of each buffer solution.

-

Fit the data to the Henderson-Hasselbalch equation or a suitable sigmoidal function (e.g., Boltzmann fit) to determine the inflection point. The pH at this point is the pKa of the boronic acid.

-

Caption: Workflow for Spectrophotometric pKa Determination.

Gutmann-Beckett Method

For assessing Lewis acidity in non-aqueous environments, the Gutmann-Beckett method provides a reliable scale based on ³¹P NMR spectroscopy.[4] It uses a probe molecule, triethylphosphine oxide (Et₃PO), which is a strong Lewis base.

Principle: The oxygen atom of Et₃PO coordinates to the Lewis acidic boron center. This interaction deshields the adjacent phosphorus nucleus, causing a downfield shift in its ³¹P NMR signal.[4][5] The magnitude of this chemical shift change (Δδ³¹P) relative to free Et₃PO is proportional to the Lewis acidity of the borane. The Lewis acidity is often expressed as an Acceptor Number (AN).

Detailed Protocol:

-

Materials:

-

This compound (rigorously dried).

-

Triethylphosphine oxide (Et₃PO) (rigorously dried).

-

An inert, weakly Lewis acidic deuterated solvent (e.g., CD₂Cl₂, C₆D₆, or CDCl₃).

-

-

Reference Spectrum: Prepare a solution of Et₃PO in the chosen deuterated solvent and record its ³¹P NMR spectrum. This gives the reference chemical shift (δ_free).

-

Sample Preparation: In an inert atmosphere (e.g., a glovebox), prepare a solution containing an equimolar amount of the boronic acid and Et₃PO in the same deuterated solvent.

-

NMR Measurement: Record the ³¹P NMR spectrum of the mixture. The new chemical shift (δ_adduct) corresponds to the Et₃PO-boronic acid adduct.

-

Data Analysis:

-

Calculate the chemical shift difference: Δδ = δ_adduct - δ_free.

-

A larger positive Δδ value indicates a stronger Lewis acid.

-

The Acceptor Number (AN) can be calculated using the formula: AN = 2.21 × (δ_sample − 41.0), where δ_sample is the chemical shift of Et₃PO in the presence of the Lewis acid and 41.0 ppm is the shift of Et₃PO in hexane.[4]

-

Caption: Logical Flow of the Gutmann-Beckett Method.

Applications in Drug Development

The Lewis acidity of this compound is a critical parameter in its application as a pharmacophore. Boronic acids are known to act as reversible covalent inhibitors of serine proteases, where the boron atom is attacked by the active site serine residue. A stronger Lewis acidity (lower pKa) generally correlates with enhanced inhibitory potency, as the boron center is more susceptible to nucleophilic attack. Therefore, quantitative knowledge of the Lewis acidity of this and related boronic acids is essential for the rational design of potent and selective enzyme inhibitors.

Conclusion

This compound is predicted to be a strong Lewis acid due to the presence of two powerful electron-withdrawing groups on the phenyl ring. While a definitive pKa value is not published, it can be reliably determined using established experimental protocols such as spectrophotometric titration or the Gutmann-Beckett method. The data and methodologies presented in this guide provide a robust framework for researchers to characterize this important chemical entity and leverage its electronic properties in synthetic chemistry, materials science, and drug discovery.

References

Commercial Availability and Synthetic Applications of (3-Fluoro-5-(trifluoromethyl)phenyl)boronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid , a key building block in modern medicinal chemistry and materials science, is readily available from a range of commercial suppliers. This guide provides a comprehensive overview of its commercial availability, key chemical properties, and a detailed experimental protocol for its application in the widely utilized Suzuki-Miyaura cross-coupling reaction.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound (CAS No. 159020-59-4), ensuring a stable supply for research and development needs. The compound is typically available in research quantities, with options for bulk and custom synthesis upon request. Key product specifications from prominent suppliers are summarized in the table below.

| Supplier | Product Number | Purity | Available Quantities |

| Amerigo Scientific | Varies | ≥97% | Inquire |

| Oakwood Chemical | 218900 | 97% | 1g, 5g, 10g, 25g |

| TCI America | F1064 | >98.0% (T) | 1g, 5g, 25g |

| 2a biotech | 2A-0131326 | Inquire | Inquire |

| Dana Bioscience | CS-W015249 | Inquire | 5g, 10g, 25g |

Physicochemical Properties

This compound is a white to off-white solid with the molecular formula C₇H₅BF₄O₂ and a molecular weight of 207.92 g/mol .[1] It is crucial to handle this compound in a well-ventilated area and with appropriate personal protective equipment, as it can cause skin and serious eye irritation.[2]

Synthetic Applications: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound lies in its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the efficient synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. The electron-withdrawing nature of the fluorine and trifluoromethyl groups on the phenyl ring can influence the reactivity of the boronic acid and impart unique properties to the final product.

Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound. This protocol is adapted from established methodologies and may require optimization for specific substrates.

Materials:

-

Aryl bromide (1.0 equiv)

-

This compound (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane (solvent)

-

Water (for workup)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (0.03 equiv), and potassium carbonate (2.0 equiv).

-

Solvent Addition: Under an inert atmosphere (e.g., by evacuating and backfilling with nitrogen or argon), add anhydrous 1,4-dioxane to the flask. The typical concentration is 0.1-0.2 M with respect to the aryl bromide.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 101 °C for 1,4-dioxane) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).

-

Purification: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Product Isolation: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl product.

Experimental Workflow

The logical flow of the Suzuki-Miyaura coupling reaction is depicted in the following diagram:

Caption: Suzuki-Miyaura coupling experimental workflow.

Signaling Pathway in Catalysis

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine and trifluoromethyl substituents.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This compound is a particularly valuable reagent in this reaction for the introduction of the 3-fluoro-5-(trifluoromethyl)phenyl moiety into target molecules. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. A prime example of its application is in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, such as Zanubrutinib, which are used in the treatment of B-cell malignancies.[1][2]

Application Notes

The electron-withdrawing nature of the fluorine and trifluoromethyl groups can influence the reactivity of this compound in Suzuki-Miyaura couplings. While generally a stable and effective coupling partner, challenges such as competitive protodeboronation under basic conditions can arise. Careful selection of the catalyst, base, and solvent system is crucial for optimizing reaction yields and minimizing side products. For particularly sensitive substrates, the use of specialized pre-catalysts and milder reaction conditions, such as room temperature coupling, may be necessary to achieve high efficiency.

A significant application of this boronic acid is in the late-stage functionalization of complex molecules, as seen in the synthesis of Zanubrutinib.[1][2] In this context, a key intermediate containing a pyrazolo[1,5-a]pyrimidine core is coupled with a phenoxyphenyl boronic acid derivative in the final steps of the synthesis. This strategy highlights the reliability and functional group tolerance of the Suzuki-Miyaura reaction with this fluorinated building block.

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki-Miyaura coupling of this compound with various aryl halides.

Protocol 1: General Procedure for Coupling with an Aryl Bromide

This protocol is a representative example for the coupling of this compound with a generic aryl bromide.

Materials:

-

This compound

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Add a 4:1 mixture of toluene and water.

-

Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv) to the flask.

-

Heat the reaction mixture to 80-100 °C and stir vigorously until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Separate the organic layer and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.

Protocol 2: Synthesis of a Zanubrutinib Precursor (Illustrative)

This protocol illustrates the final Suzuki coupling step in a reported synthesis of Zanubrutinib, where a complex heterocyclic bromide is coupled with 4-phenoxyphenylboronic acid.[2] The roles of the coupling partners are reversed here to demonstrate the versatility of the reaction, using the title boronic acid.

Materials:

-

(7S)-7-(1-acryloylpiperidin-4-yl)-2-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (Illustrative intermediate)

-

This compound

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a reaction vessel, dissolve the brominated pyrazolopyrimidine intermediate (1.0 equiv) and this compound (1.5 equiv) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Add sodium carbonate (3.0 equiv) to the mixture.

-

Purge the solution with nitrogen or argon for 20 minutes.

-

Add Pd(dppf)Cl₂ (0.05 equiv) to the reaction mixture.

-

Heat the mixture to reflux (approximately 90-100 °C) and stir for 2-4 hours, or until reaction completion is confirmed by LC-MS.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the desired final product.

Data Presentation

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura couplings involving fluorinated phenylboronic acids.

Table 1: General Suzuki-Miyaura Coupling Conditions and Yields

| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |

| 2 | 3-Bromopyridine | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 80-90 |

| 3 | 4-Chlorotoluene | XPhos Pd G2 (2) | K₃PO₄ | t-AmylOH | 110 | 6 | 75-85 |

| 4 | 2-Bromonaphthalene | SPhos Pd G2 (2) | K₃PO₄ | Toluene/H₂O | 100 | 10 | 90-98 |

Note: Yields are representative and can vary based on the specific substrates and reaction scale.

Table 2: Catalyst and Base Screening for a Model Reaction

Reaction: 1-bromo-4-fluorobenzene + this compound

| Catalyst | Ligand | Base | Solvent | Yield (%) |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 88 |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 95 |

| Pd(dppf)Cl₂ | - | Cs₂CO₃ | DMF | 92 |